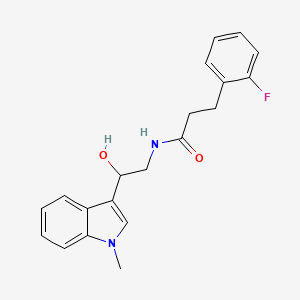

3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23-13-16(15-7-3-5-9-18(15)23)19(24)12-22-20(25)11-10-14-6-2-4-8-17(14)21/h2-9,13,19,24H,10-12H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHVMKCGNGKWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Coupling Reactions: The final step involves coupling the indole moiety with the fluorophenyl group and the hydroxyethyl side chain using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl side chain can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article delves into its scientific research applications, supported by comprehensive data and case studies.

Antiviral Activity

Recent studies have indicated that compounds similar to 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide exhibit antiviral properties. For instance, derivatives of indole have been shown to inhibit various viruses, including hepatitis C and influenza viruses. The presence of the indole structure enhances the interaction with viral proteins, making it a promising scaffold for antiviral drug development .

Anticancer Properties

Indole derivatives are recognized for their anticancer potential. Research has demonstrated that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a study highlighted that certain indole derivatives showed IC50 values as low as 0.011 μM against gastric cancer cell lines, indicating potent anticancer activity . The mechanism often involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.

Neuroprotective Effects

There is emerging evidence that compounds containing indole structures may offer neuroprotective benefits. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial in neurodegenerative diseases like Alzheimer's and Parkinson's . The ability to cross the blood-brain barrier enhances their therapeutic potential.

Data Table: Summary of Biological Activities

| Activity Type | IC50 Values | Target | Reference |

|---|---|---|---|

| Antiviral | 1.1 µM (HCV) | Hepatitis C Virus | |

| Anticancer | 0.011 µM | Gastric Cancer Cell Lines | |

| Neuroprotective | N/A | Various Neurotransmitter Systems |

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of several indole derivatives against hepatitis C virus (HCV). Among them, a derivative closely related to 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide demonstrated significant inhibition of HCV replication with an IC50 value of 1.1 µM. This highlights the potential of such compounds in developing antiviral therapies .

Case Study 2: Anticancer Mechanism

In another investigation, researchers explored the anticancer mechanisms of indole derivatives on various cancer cell lines. The compound exhibited significant inhibitory effects on tubulin polymerization, leading to cell death in MGC-803 gastric cancer cells. The study reported an IC50 value of 0.011 µM, showcasing its potency and potential for further development as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

- 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

- 3-(2-methylphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

Uniqueness

The presence of the fluorophenyl group in 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

- Molecular Formula : C₁₈H₁₈FNO₂

- Molecular Weight : 303.34 g/mol

This compound features a fluorophenyl group and an indole moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. Research indicates that compounds with similar structures often exhibit effects on the central nervous system (CNS), potentially influencing neurotransmitter systems.

Anticancer Properties

Indole derivatives are also noted for their anticancer potential. The presence of an indole ring in this compound suggests possible interactions with cancer cell signaling pathways, leading to apoptosis or cell cycle arrest in tumor cells. A study evaluating similar compounds revealed that they could induce cytotoxicity in various cancer cell lines, highlighting the therapeutic potential of indole-based structures.

Neuroprotective Effects

Preliminary research indicates that compounds with a similar framework may exhibit neuroprotective effects. These effects are often mediated through the modulation of neurotransmitter release and protection against oxidative stress in neuronal cells. Such properties could make this compound a candidate for further investigation in neurodegenerative disease models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Table 2: Structural Analog Comparison

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| JWH-018 | High | Cannabinoid receptor agonist |

| AM2201 | Moderate | Antinociceptive effects |

| 5F-CUMYL-P7AICA | High | Antitumor activity |

Case Study 1: Antiviral Efficacy

A study published in MDPI examined the antiviral efficacy of indole derivatives against influenza viruses. The results indicated that certain derivatives inhibited viral replication by targeting specific viral proteins. While the exact efficacy of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide remains to be investigated, its structural similarity suggests potential antiviral properties.

Case Study 2: Cancer Cell Line Testing

In a recent investigation, several indole-based compounds were tested against various cancer cell lines, including breast and lung cancer. The findings revealed significant cytotoxic effects, with IC50 values indicating potent activity at low concentrations. This suggests that further research into 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide could yield promising results in anticancer therapy.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide, and what analytical methods validate its purity?

The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution to introduce the hydroxyethyl group onto the indole moiety .

- Amidation to form the propanamide backbone, often using coupling agents like EDCI/HOBt .

- Fluorophenyl group incorporation via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

Q. Validation methods :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and regioselectivity .

- Infrared Spectroscopy (IR) : Verifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity (>95%) .

Q. What preliminary biological activities are associated with this compound, and how are they assessed?

Early studies on structurally related indole-propanamide derivatives suggest:

- Enzyme inhibition : Potential interaction with kinases or cytochrome P450 enzymes via the fluorophenyl and indole groups .

- Antimicrobial activity : Assessed using MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria and fungi .

- Anti-inflammatory properties : Evaluated via COX-2 inhibition assays or TNF-α suppression in macrophage models .

Methodological note : Use orthogonal assays (e.g., fluorescence polarization + enzymatic activity) to minimize false positives .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Key strategies :

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve amidation efficiency but require rigorous drying to prevent hydrolysis .

- Catalyst screening : Palladium-based catalysts enhance fluorophenyl coupling efficiency (e.g., Pd(PPh) for Suzuki reactions) .

- Temperature control : Lower temperatures (0–5°C) during indole alkylation reduce dimerization byproducts .

Data-driven refinement : Use Design of Experiments (DoE) to model reaction parameters (e.g., time, stoichiometry) and predict optimal conditions .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50 values across studies) be resolved?

Common sources of variability :

- Assay conditions : Differences in buffer pH, ATP concentration (for kinase assays), or cell-line specificity .

- Compound stability : Hydrolysis of the hydroxyethyl group under acidic/basic conditions may alter activity .

Q. Resolution methods :

- Stability studies : Use HPLC-MS to monitor degradation products in assay media .

- Structural analogs : Compare activity of derivatives (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to identify critical pharmacophores .

Q. What computational tools are recommended for predicting binding modes and ADMET properties?

Binding mode prediction :

- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., indole stacking with hydrophobic pockets) .

- Molecular Dynamics (MD) : GROMACS for simulating ligand-protein stability over time .

Q. ADMET profiling :

- SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions .

- ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity) based on structural alerts .

Validation : Cross-reference predictions with experimental data (e.g., microsomal stability assays) .

Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?

Experimental approaches :

- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions .

- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance/sensitivity to the compound .

- Metabolomics : LC-MS-based profiling to track downstream metabolic pathway alterations .

Case study : For antimicrobial activity, combine RNA-seq (to identify upregulated stress-response genes) and time-kill assays .

Q. What strategies are effective for resolving crystallographic data discrepancies in structural studies of this compound?

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.